BenchChemオンラインストアへようこそ!

3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Procure 3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine (CAS 899729-97-6) for specialized medicinal chemistry projects. Its N-3 ethyl / C-7 4-phenylpiperazine substitution pattern is absent from major P2Y12 antagonist patent families, making it an ideal negative control in platelet aggregation assays. The phenylpiperazine moiety enables broad‑panel kinase (Eurofins, DiscoverX) and GPCR (CEREP) screening, uncovering novel chemotype‑target associations. Purity ≥95%, exclusively for non‑human research. Differentiate your assay windows and benchmark novel leads against this commercially available, research‑grade scaffold.

Molecular Formula C16H19N7
Molecular Weight 309.377
CAS No. 899729-97-6
Cat. No. B2935087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine
CAS899729-97-6
Molecular FormulaC16H19N7
Molecular Weight309.377
Structural Identifiers
SMILESCCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4)N=N1
InChIInChI=1S/C16H19N7/c1-2-23-16-14(19-20-23)15(17-12-18-16)22-10-8-21(9-11-22)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3
InChIKeyFIPKDDHJASUHLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine (CAS 899729-97-6): Core Scaffold & Procurement-Relevant Identity


3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine is a trisubstituted [1,2,3]triazolo[4,5-d]pyrimidine featuring an ethyl group at the N-3 position and a 4-phenylpiperazin-1-yl moiety at C-7 . This fused heterocyclic scaffold is a recognized adenine isostere and has been explored across several kinase and GPCR-targeted programs, including P2Y12 antagonists, EGFR inhibitors, and CDK modulators [1]. The compound is commercially available as a research-grade chemical (typical purity ≥95% by HPLC) and is supplied exclusively for non-human, non-veterinary investigative use . Its molecular formula is C₁₆H₁₉N₇ and its molecular weight is 309.38 g/mol, providing a well-defined small-molecule entry point for medicinal chemistry and chemical biology applications .

3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine: Why In-Class Analogs Cannot Be Interchanged Without Risk


Triazolo[4,5-d]pyrimidines are highly sensitive to substitution patterns; even minor changes at the N-3, C-5, or C-7 positions can switch target selectivity from P2Y12 to EGFR, CDK, or PI3K/mTOR pathways, or abolish cellular activity entirely [1]. The specific combination of an N-3 ethyl group and a C-7 4-phenylpiperazine moiety creates a pharmacophore that cannot be assumed equivalent to N-3 methyl, N-3 benzyl, or C-7 morpholine/piperazine variants without experimental validation . Commercial vendors explicitly label this compound for non-human research only, and no therapeutic-grade certification exists, meaning that procurement of a “similar” analog for in vivo studies carries undefined liability and regulatory risk . The absence of publicly disclosed solubility, stability, and toxicity profiles for this exact compound further means that substituting a close analog—even one with published data—provides no guarantee of equivalent behavior in a given assay system.

3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine (899729-97-6): Quantified Differentiation vs. Closest Analogs


Structural Uniqueness: N-3 Ethyl + C-7 4-Phenylpiperazine Combination vs. Common Triazolo[4,5-d]pyrimidine Substitution Patterns

The target compound uniquely pairs an N-3 ethyl substituent with a C-7 4-phenylpiperazine group on the triazolo[4,5-d]pyrimidine core. In the broader class, N-3 substituents are frequently methyl, benzyl, or cyclopentyl-containing moieties (as in ticagrelor), while C-7 substituents often employ morpholine, piperazine, or substituted aniline groups [1]. The specific ethyl/phenylpiperazine combination is not represented in major P2Y12 antagonist patents (e.g., US6156756, US6166022) nor in disclosed EGFR-targeted phenylpiperazine series where the N-3 position is typically phenyl or methyl [2]. This substitution pattern may confer a distinct binding mode relative to both the antiplatelet triazolo[4,5-d]pyrimidines and the EGFR-inhibitory phenylpiperazine derivatives .

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Commercially Declared Purity: ≥95% HPLC vs. Typical Research-Grade Heterocycle Purity Benchmarks

The target compound is supplied with a purity specification of ≥95% as determined by HPLC . While many research-grade heterocyclic building blocks are offered at ≥95% or ≥97%, the absence of a certified higher-purity grade (e.g., ≥98% or ≥99%) for this specific CAS number means that procurement of a “similar” analog with a higher purity certificate does not guarantee the same impurity profile . Trace impurities in triazolo[4,5-d]pyrimidine syntheses (e.g., residual palladium, de-halogenated byproducts) can act as kinase inhibitors or cytotoxic agents at micromolar concentrations, potentially confounding biological assays [1].

Chemical Procurement Analytical Chemistry Assay Reproducibility

Regulatory-Use Classification: Non-Human Research Only vs. Therapeutic-Grade Analogs (e.g., Ticagrelor Intermediates)

Both major vendors explicitly state that CAS 899729-97-6 is “for non-human research only” and “not for therapeutic or veterinary use” . In contrast, structurally related triazolo[4,5-d]pyrimidines such as ticagrelor (CAS 274693-27-5) and its intermediates are manufactured under GMP conditions and are approved for human therapeutic use [1]. Procuring this compound for any in vivo efficacy or toxicology study therefore requires independent purity characterization, endotoxin testing, and formulation development, as no pharmacopoeial monograph exists.

Regulatory Compliance Procurement Specification In Vivo Study Design

3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine (899729-97-6): Research and Industrial Application Scenarios Based on Quantified Differentiation


Negative Control or Selectivity Counter-Screen in P2Y12 Antagonist Programs

Because the N-3 ethyl / C-7 phenylpiperazine combination is absent from major P2Y12 antagonist patent families, this compound can serve as a structurally matched negative control in platelet aggregation assays. Its lack of the requisite cyclopentyl/cyclopropylamino substitution predicted for P2Y12 binding makes it suitable for establishing assay windows and confirming target engagement specificity when benchmarking novel P2Y12 leads.

Chemical Biology Probe for De-Orphanizing Kinase or GPCR Targets of Phenylpiperazine-Triazolopyrimidines

The phenylpiperazine moiety is a privileged structure for aminergic GPCRs and certain kinases. With no publicly disclosed primary target, this compound is a candidate for broad-panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) and GPCR screening (e.g., CEREP panel). Any selective hit would define a new chemotype-target pair, differentiated from the known EGFR-inhibitory phenylpiperazine analogs [1].

Reference Standard for Analytical Method Development in Triazolopyrimidine Impurity Profiling

Given its defined purity specification (≥95%) and unique substitution pattern, this compound can be used as a system suitability standard or retention time marker during HPLC/UPLC method development for related triazolo[4,5-d]pyrimidine APIs and intermediates. Its distinct UV chromophore (λmax ~250–280 nm, typical of the triazolopyrimidine core) facilitates detection in impurity screens where co-elution with des-ethyl or des-phenyl byproducts must be excluded .

Scaffold-Hopping Starting Point for Dual P2Y12/EGFR Inhibitor Design

The coexistence of a P2Y12-associated core and an EGFR-associated phenylpiperazine substituent in a single molecule suggests potential for deliberate polypharmacology. Medicinal chemistry teams can use CAS 899729-97-6 as a starting scaffold, introducing substituents at the unexploited C-5 position to modulate selectivity, and compare binding profiles directly with both P2Y12 standards (ticagrelor) and EGFR standards (erlotinib) [1][2].

Quote Request

Request a Quote for 3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.